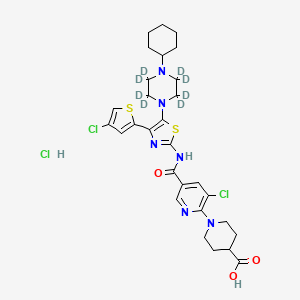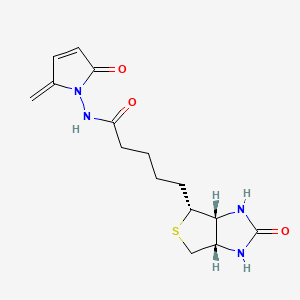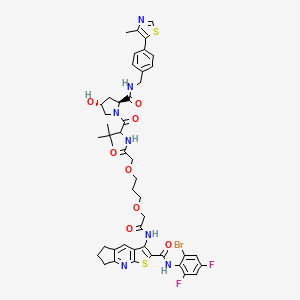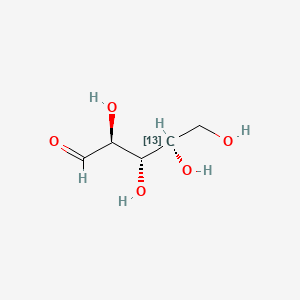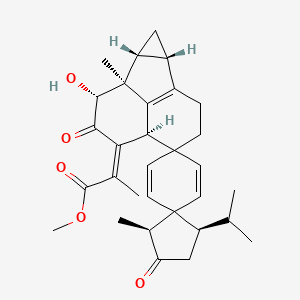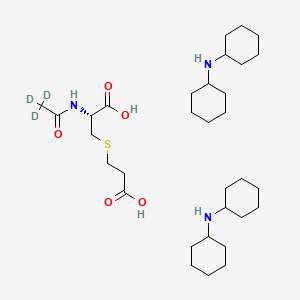
Ep300/CREBBP-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ep300/CREBBP-IN-3 is a small molecule inhibitor targeting the acetyltransferase activity of E1A-binding protein p300 (EP300) and CREB-binding protein (CREBBP). These proteins are crucial transcriptional coactivators involved in regulating gene expression through histone acetylation. This compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in the treatment of hematological malignancies and other cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ep300/CREBBP-IN-3 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic strategies for similar inhibitors often involve:
Formation of Core Structure: The core structure of the inhibitor is synthesized through a series of organic reactions, such as condensation, cyclization, and functional group modifications.
Functionalization: The core structure is further functionalized to introduce specific substituents that enhance the inhibitor’s binding affinity and selectivity for EP300 and CREBBP.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis to a commercial scale. This process includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification methods to ensure high yield and purity. The production process must also comply with regulatory standards for pharmaceutical manufacturing .
化学反应分析
Types of Reactions
Ep300/CREBBP-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents into the molecule, which may enhance or reduce its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted analogs with different pharmacological properties .
科学研究应用
Ep300/CREBBP-IN-3 has a wide range of scientific research applications, including:
Cancer Research: The compound is being investigated for its potential to inhibit the growth of cancer cells, particularly in hematological malignancies such as acute myeloid leukemia.
Epigenetics: this compound is used to study the role of histone acetylation in gene expression and chromatin remodeling. It helps researchers understand the mechanisms by which EP300 and CREBBP regulate transcription.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting EP300 and CREBBP. Its structure-activity relationship (SAR) studies provide insights into designing more potent and selective inhibitors.
Immunology: Research has shown that EP300 and CREBBP play roles in immune cell differentiation and function.
作用机制
Ep300/CREBBP-IN-3 exerts its effects by inhibiting the acetyltransferase activity of EP300 and CREBBP. These proteins acetylate histone and non-histone proteins, regulating gene expression and chromatin structure. By inhibiting their activity, this compound disrupts the acetylation process, leading to altered gene expression and reduced proliferation of cancer cells. The compound specifically targets the acetyltransferase domain of EP300 and CREBBP, preventing the transfer of acetyl groups to lysine residues on histones .
相似化合物的比较
Ep300/CREBBP-IN-3 is part of a class of small molecule inhibitors targeting EP300 and CREBBP. Similar compounds include:
A-485: An indane spiro-oxazolidinedione that inhibits EP300/CREBBP acetyltransferase activity.
iP300w: A spiro-hydantoin with modifications to enhance potency and selectivity.
CPI-1612: An aminopyridine-based inhibitor with high potency and bioavailability
Uniqueness
This compound is unique in its specific binding affinity and selectivity for EP300 and CREBBP. Its structure allows for effective inhibition of the acetyltransferase activity, making it a valuable tool for studying epigenetic regulation and developing targeted therapies.
属性
分子式 |
C26H25F4N5O3 |
|---|---|
分子量 |
531.5 g/mol |
IUPAC 名称 |
(2R,4R)-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)-1-[1-[4-(2,2,2-trifluoroacetyl)phenyl]cyclohexanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H25F4N5O3/c27-17-12-20(23(37)33-21-9-8-18-19(32-21)13-31-34-18)35(14-17)24(38)25(10-2-1-3-11-25)16-6-4-15(5-7-16)22(36)26(28,29)30/h4-9,13,17,20H,1-3,10-12,14H2,(H,31,34)(H,32,33,37)/t17-,20-/m1/s1 |
InChI 键 |
KBEWWRZSPXHLHF-YLJYHZDGSA-N |
手性 SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)C(=O)C(F)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
规范 SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)C(=O)C(F)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


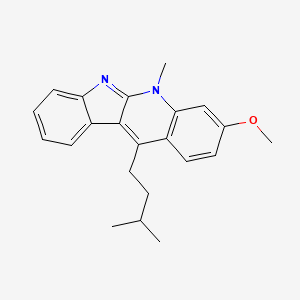
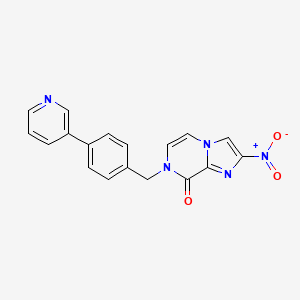
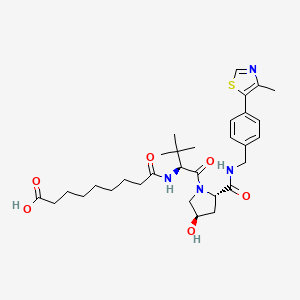

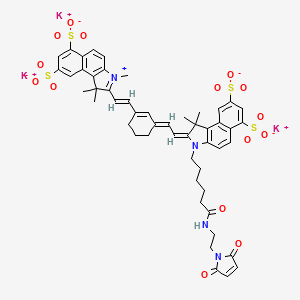
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)


